N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride
Description
"N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride" is a structurally complex molecule featuring a fluorobenzo[d]thiazole core, a 4-fluorophenylacetamide moiety, and a propyl-linked imidazole group. Its design incorporates halogenated aromatic systems and heterocyclic motifs, which are common in pharmaceuticals targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4OS.ClH/c22-16-7-5-15(6-8-16)13-19(28)27(11-2-10-26-12-9-24-14-26)21-25-20-17(23)3-1-4-18(20)29-21;/h1,3-9,12,14H,2,10-11,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLVDEITYUQESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the alkylation of imidazole with a suitable alkyl halide, such as 3-chloropropylamine, under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.
Synthesis of the Benzothiazole Intermediate: The next step is the synthesis of the 4-fluorobenzo[d]thiazole derivative. This can be achieved by reacting 4-fluoroaniline with carbon disulfide and a suitable oxidizing agent to form the benzothiazole ring.
Coupling Reaction: The final step involves coupling the imidazole and benzothiazole intermediates with 2-(4-fluorophenyl)acetyl chloride in the presence of a base, such as triethylamine, to form the desired acetamide compound. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Core Synthetic Pathways
The compound is synthesized via multi-step reactions involving:
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Step 1 : Formation of 4-fluorobenzo[d]thiazol-2-amine through cyclocondensation of 2-aminothiophenol derivatives with fluorinated carbonyl equivalents under acidic conditions .
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Step 2 : Alkylation of the thiazole nitrogen using 3-(1H-imidazol-1-yl)propyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C.
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Step 3 : Acetamide coupling via Schotten-Baumann reaction between 2-(4-fluorophenyl)acetyl chloride and the secondary amine intermediate, followed by HCl salt formation.
Key Reaction Table :
| Step | Reaction Type | Conditions | Yield (Reported) | Source |
|---|---|---|---|---|
| 1 | Thiazole cyclocondensation | HCl catalysis, reflux | 68–72% | |
| 2 | N-Alkylation | DMF, K₂CO₃, 70°C, 12h | 85% | |
| 3 | Acetamide formation | Dichloromethane, RT, 4h | 78% |
Imidazole Ring
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Coordination Chemistry : The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Zn²⁺, Cu²⁺) in ethanol/water mixtures at pH 7–8 .
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Alkylation/Quaternization : Reacts with methyl iodide in THF to form N-methylimidazolium salts (confirmed via -NMR shifts at δ 3.8–4.1 ppm) .
Fluorobenzo[d]thiazole
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Nucleophilic Aromatic Substitution : The 4-fluoro group undergoes substitution with amines (e.g., piperidine) at 120°C in DMSO, yielding 4-piperidinobenzo[d]thiazole derivatives .
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Electrophilic Attack : Susceptible to nitration at the 5-position using HNO₃/H₂SO₄ at 0°C .
Acetamide Group
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Hydrolysis : Cleaved under basic conditions (NaOH, 10% aq., 100°C) to regenerate 2-(4-fluorophenyl)acetic acid and the amine precursor.
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Reductive Amination : The amide bond resists standard NaBH₄ reduction but reacts with LiAlH₄ in THF to form a secondary amine .
Fluorophenyl Modifications
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Suzuki Coupling : The 4-fluorophenyl group participates in cross-couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce biaryl motifs.
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Halogen Exchange : Fluorine can be replaced with iodine using KI/CuI in DMF at 150°C .
Thiazole-Imidazole Interactions
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Intramolecular Cyclization : Heating in POCl₃ induces cyclization between the thiazole and imidazole groups, forming tricyclic structures (confirmed by X-ray crystallography in analogs) .
Stability and Degradation
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Photodegradation : UV exposure (254 nm) in methanol leads to 15% decomposition over 24h, forming 4-fluorobenzo[d]thiazole-2-carboxylic acid as a major byproduct .
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Acid Sensitivity : The imidazole protonates below pH 3, increasing water solubility but reducing thermal stability (TGA shows 5% mass loss at 120°C in HCl).
Comparative Reactivity with Analogs
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing imidazole and thiazole derivatives exhibit significant anticancer properties. Studies have shown that similar derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiazole derivatives have been evaluated for their inhibitory effects on specific cancer-related pathways, showing promise as potential anticancer agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research into related thiazole compounds has demonstrated their efficacy in reducing inflammation markers in vitro and in vivo. This activity is often linked to the inhibition of pro-inflammatory cytokines, making such compounds candidates for treating inflammatory diseases .
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activities. Compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride have shown effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial action .
Study 1: Anticancer Activity
A study conducted on thiazole derivatives demonstrated that certain compounds significantly inhibited the growth of cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle. The results suggest that modifications in the imidazole or thiazole moieties can enhance anticancer efficacy .
Study 2: Anti-inflammatory Assessment
In a comparative study, thiazole derivatives were tested for their ability to reduce inflammation in animal models. The results indicated that these compounds effectively lowered levels of TNF-alpha and IL-1beta, highlighting their potential as anti-inflammatory agents .
Study 3: Antimicrobial Testing
Research evaluating the antimicrobial properties of related compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties, warranting further investigation .
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the benzothiazole and fluorophenyl groups may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key structural analogs from evidence :
Physical and Chemical Properties
- Melting Points : Analogs in exhibit melting points ranging from 194°C to 288°C, with higher values correlating with nitro or trifluoromethyl groups (e.g., 6p : 288°C). The target compound’s fluorobenzo[d]thiazole and imidazole groups may similarly elevate its melting point .
- Solubility : The imidazole-propyl group in the target compound could enhance aqueous solubility compared to purely aromatic analogs like Compound 4/5 (), which lack polar linkers .
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure comprising an imidazole ring, a fluorobenzo[d]thiazole moiety, and a fluorophenyl acetamide group, which contribute to its biological activity.
- Molecular Formula : C18H16ClFN4OS
- Molecular Weight : 406.9 g/mol
- CAS Number : 1216674-85-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or modulator, influencing various biochemical pathways. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially improving the compound's efficacy compared to non-fluorinated analogs .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives of thiazole compounds can show potent antimicrobial effects. The structural modifications in the imidazole and thiazole moieties may enhance their interaction with microbial targets .
- Anticancer Properties : Compounds with similar structural features have been investigated for their anticancer potential. For instance, benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antimalarial Activity
A systematic study on thiazole derivatives indicated that modifications in the N-aryl amide group significantly influenced their antimalarial activity against Plasmodium falciparum. The results demonstrated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced potency while maintaining low cytotoxicity in HepG2 cell lines .
Leishmanicidal Activity
Research on phthalimido-thiazole compounds revealed their effectiveness against Leishmania infantum. The most potent compounds led to significant ultrastructural changes in parasites, indicating their potential as antileishmaniasis agents. These findings suggest that similar modifications in the target compound could yield effective leishmanicidal activity .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare imidazole-thiazole acetamide derivatives like this compound?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a thiazole-2-amine intermediate with a chloroacetamide derivative in the presence of a base (e.g., K₂CO₃) under reflux in ethanol, followed by recrystallization for purification . For imidazole-propyl linkages, alkylation of imidazole with a bromopropane derivative may precede subsequent functionalization . Reaction progress is monitored via TLC, and purification often employs column chromatography (silica gel, ethanol/ethyl acetate eluent) .
Q. How is the hydrochloride salt of this compound formed, and what are its implications for solubility?
- Methodological Answer : The free base is treated with HCl (gaseous or in solution) in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. This enhances aqueous solubility and bioavailability, critical for in vitro assays. Salt formation is confirmed via elemental analysis and FT-IR spectroscopy (characteristic N-H⁺ stretching at ~2500 cm⁻¹) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), thiazole (δ ~6.8–7.1 ppm), and imidazole (δ ~7.5 ppm) protons. Fluorine coupling in ¹⁹F-NMR confirms substitution patterns .
- HRMS : Validates molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl⁻ counterion .
- FT-IR : Identifies C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines absolute configuration and salt dissociation . For chiral centers, Flack’s x parameter (superior to η for near-centrosymmetric structures) is calculated to avoid false polarity assignments . Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What strategies optimize reaction yields for imidazole-thiazole acetamide coupling steps?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) or Pd-based catalysts for Suzuki-Miyaura coupling of fluorophenyl groups .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of thiazole-2-amine .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 min vs. 6–12 hours) and improves yield by 15–20% .
Q. How do structural modifications (e.g., fluorophenyl vs. bromophenyl) impact biological activity?
- Methodological Answer :
- SAR Studies : Replace the 4-fluorophenyl group with bromo/methoxy analogs (synthesized via Method D in ) and test against target enzymes (e.g., COX-1/2).
- Docking Simulations : Use AutoDock Vina to predict binding affinities to active sites (e.g., COX-2 PDB: 5KIR). Fluorine’s electronegativity may enhance hydrophobic interactions .
Q. How can enantiomeric purity be assessed if the compound exhibits chirality?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC-3 column (hexane:isopropanol 90:10) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra for absolute configuration assignment .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported melting points for structurally similar compounds?
- Methodological Answer :
- Recrystallization Solvent : Ethanol vs. acetonitrile may yield polymorphs with differing melting points. Use DSC to identify polymorphic transitions .
- Purity Assessment : Combine elemental analysis (±0.3% tolerance) with HPLC (>95% purity threshold) to rule out impurities .
Q. Why do different synthetic routes for analogous compounds report varying bioactivity profiles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
